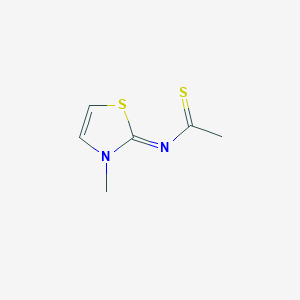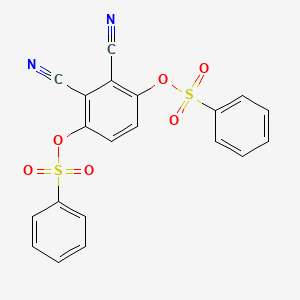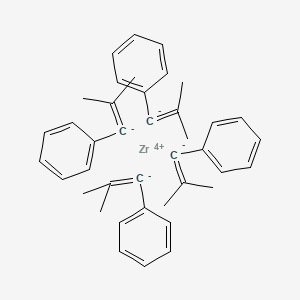
3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole is a brominated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The bromination of indole compounds often enhances their biological activity, making them valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole typically involves the bromination of 1,2-dimethylindole. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of brominated indoles, including this compound, often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated indole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
科学的研究の応用
3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s brominated structure can enhance its interaction with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Brominated indoles are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of flame retardants and other industrial materials.
作用機序
The mechanism of action of 3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the disruption of microbial cell function.
類似化合物との比較
Similar Compounds
2,3-Dimethylindole: A less brominated indole derivative with different biological properties.
4,5-Dibromo-1,2-dimethyl-1H-imidazole: Another brominated heterocycle with distinct chemical and biological characteristics.
Uniqueness
3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole is unique due to its high degree of bromination, which significantly alters its chemical reactivity and biological activity compared to less brominated indoles. This makes it a valuable compound for specific research applications where enhanced interaction with biological targets is desired.
特性
CAS番号 |
64945-33-1 |
|---|---|
分子式 |
C10H6Br5N |
分子量 |
539.7 g/mol |
IUPAC名 |
3,4,5,6,7-pentabromo-1,2-dimethylindole |
InChI |
InChI=1S/C10H6Br5N/c1-3-5(11)4-6(12)7(13)8(14)9(15)10(4)16(3)2/h1-2H3 |
InChIキー |
DOQZEHAEQVKNJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C)C(=C(C(=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


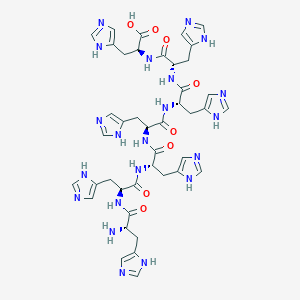
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
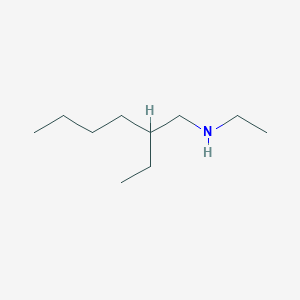
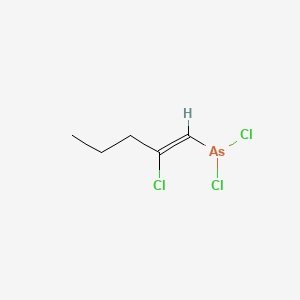
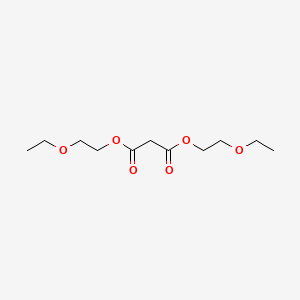
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)
![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)
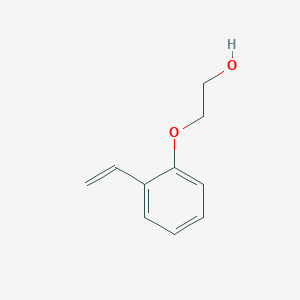
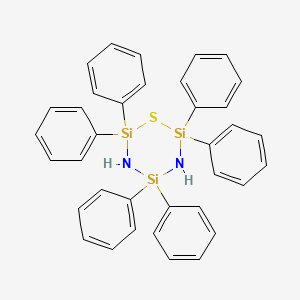
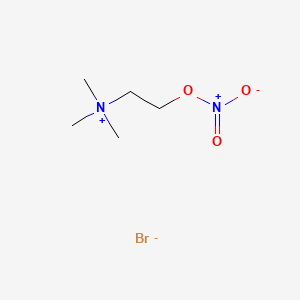
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
